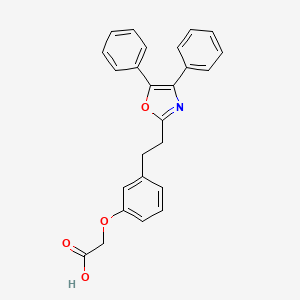

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Vue d'ensemble

Description

BMY 42393, également connu sous le nom d'acide 2-[3-[2-(4,5-diphényl-2-oxazolyl)éthyl]phénoxy]acétique, est un médicament à petite molécule développé par Bristol-Myers Squibb. Il s'agit d'un agoniste partiel de la prostacycline et d'un inhibiteur de l'agrégation plaquettaire. Ce composé a montré un potentiel dans la réduction de l'athérosclérose précoce et l'inhibition de l'activité athérogène des monocytes-macrophages .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour BMY 42393 ne sont pas décrites en détail dans la littérature disponible. On sait que le composé est synthétisé par une série de réactions organiques impliquant la formation du cycle oxazole et l'attachement ultérieur du fragment phénoxyacétique . Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies synthétiques pour garantir un rendement élevé et une pureté optimale.

Analyse Des Réactions Chimiques

BMY 42393 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, ce qui peut modifier ses propriétés pharmacologiques.

Réactions de substitution : BMY 42393 peut participer à des réactions de substitution, en particulier impliquant le fragment phénoxyacétique.

Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles impliquent souvent des températures contrôlées et des niveaux de pH pour assurer la formation du produit souhaité.

Applications de la recherche scientifique

BMY 42393 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les agonistes des récepteurs de la prostacycline et leurs effets sur l'agrégation plaquettaire.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de la prostacycline dans divers processus biologiques, notamment l'inflammation et la fonction vasculaire.

Mécanisme d'action

BMY 42393 exerce ses effets en agissant comme un agoniste partiel des récepteurs de la prostacycline. Il inhibe l'agrégation plaquettaire en stimulant l'activité de l'adénylate cyclase plaquettaire, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cette activation de la protéine kinase dépendante de l'AMPc entraîne l'inhibition de l'élévation du calcium intracellulaire induite par la thrombine, empêchant finalement l'agrégation plaquettaire . Le composé supprime également l'activité athérogène des monocytes-macrophages et la production de cytokines, contribuant à ses effets anti-athéroscléreux .

Applications De Recherche Scientifique

Key Structural Features

- Molecular Formula : C25H21NO4

- Molecular Weight : 399.4 g/mol

- CAS Number : 136451-58-6

Pharmacological Mechanism

BMY 42393 acts primarily as a platelet aggregation inhibitor by stimulating prostacyclin receptors on platelets. This interaction leads to:

- Increased levels of cyclic adenosine monophosphate (cAMP)

- Activation of cAMP-dependent protein kinase

- Inhibition of intracellular calcium elevation induced by thrombin

The inhibitory concentration (IC50) for platelet aggregation ranges from 0.3 to 2.0 micromolar, indicating its potency in modulating platelet activity .

Cardiovascular Medicine

The primary application of BMY 42393 lies in its potential to treat cardiovascular diseases characterized by excessive platelet activation, such as thrombosis. Its selective action on prostacyclin receptors minimizes side effects typically associated with broader-spectrum agonists.

Vascular Biology Research

BMY 42393's effects on cAMP levels and its role in smooth muscle contraction make it valuable for research into vascular biology and the signaling pathways of prostacyclin.

Case Studies and Research Findings

Several studies have documented the efficacy of BMY 42393 in various experimental settings:

- Platelet Aggregation Inhibition : A study demonstrated that BMY 42393 effectively inhibited ADP, collagen, and thrombin-induced platelet aggregation, showing a competitive binding profile with radiolabeled iloprost and PGE1 on platelet membranes .

- Vasodilatory Effects : Research indicates that BMY 42393 not only inhibits platelet aggregation but also promotes vasodilation, which could be beneficial in managing conditions like hypertension.

- Mechanistic Insights : Further studies elucidated the mechanism through which BMY 42393 elevates cAMP levels in platelets, leading to enhanced activation of protein kinase pathways that are crucial for cellular responses in vascular tissues .

Mécanisme D'action

BMY 42393 exerts its effects by acting as a partial agonist of prostacyclin receptors. It inhibits platelet aggregation by stimulating platelet adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation of cAMP-dependent protein kinase results in the inhibition of thrombin-induced elevation of intracellular calcium levels, ultimately preventing platelet aggregation . The compound also suppresses monocyte-macrophage atherogenic activity and cytokine production, contributing to its anti-atherosclerotic effects .

Comparaison Avec Des Composés Similaires

BMY 42393 est unique par rapport aux autres agonistes de la prostacycline en raison de sa nouveauté structurelle et de ses propriétés pharmacologiques spécifiques. Des composés similaires comprennent :

Iloprost : Un analogue synthétique de la prostacycline avec des effets inhibiteurs de l'agrégation plaquettaire similaires, mais des propriétés pharmacocinétiques différentes.

Treprostinil : Un autre analogue de la prostacycline utilisé pour traiter l'hypertension artérielle pulmonaire, avec un mécanisme d'action et des applications thérapeutiques différents.

Octimibate : Un agoniste de la prostacycline non prostanoid avec une activité inhibitrice plaquettaire limitée après administration orale.

BMY 42393 se distingue par son activité orale, son inhibition sélective de l'agrégation plaquettaire et ses applications thérapeutiques potentielles dans la recherche sur l'athérosclérose .

Activité Biologique

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid, also known as BMY 42393, is a compound that has garnered attention for its biological activities, particularly as a prostacyclin partial agonist. This article explores its biological activity, focusing on its effects on platelet aggregation and potential therapeutic applications based on various research findings.

- Chemical Formula : C25H21NO4

- Molecular Weight : 399.439 g/mol

- Structure : The compound features a diphenyl oxazole moiety, which is critical for its biological activity.

BMY 42393 acts primarily as a partial agonist at the prostacyclin (PGI2) receptor. It has been shown to:

- Inhibit ADP, collagen, and thrombin-induced platelet aggregation with an IC50 range of 0.3 - 2.0 µM .

- Stimulate adenylate cyclase activity in platelets (EC50 = 25 nM), leading to elevated cAMP levels and activation of cAMP-dependent protein kinase .

- Compete for binding with radiolabeled iloprost and PGE1, indicating its role in modulating platelet function through prostacyclin receptors .

Platelet Aggregation Inhibition

BMY 42393 has been extensively studied for its antithrombotic properties:

- In vitro Studies : It effectively inhibited ADP-induced human platelet aggregation in ex vivo assays, demonstrating significant potency with an IC50 of approximately 10 mg/kg when administered orally .

- In vivo Studies : In animal models, it showed dose-dependent inhibition of thrombus formation. For instance, in a laser-induced thrombosis model in rabbits, the effective dose (ED50) was about 2 mg/kg .

Acaricidal Activity

While the primary focus has been on its antithrombotic effects, related compounds in the oxazole class have demonstrated acaricidal activity against mites. This suggests potential applications beyond cardiovascular therapies .

Research Findings

Case Study 1: Antithrombotic Efficacy

In a study examining BMY 42393's oral activity, researchers found that it significantly reduced thrombus formation in various animal models. The compound's prolonged antithrombotic effect was highlighted by its performance in both ex vivo and in vivo settings, where it maintained efficacy over time .

Case Study 2: Comparative Analysis with Other Compounds

BMY 42393 was compared to other nonprostanoid prostacyclin mimetics. It exhibited comparable or superior efficacy in inhibiting platelet aggregation and was less toxic than some alternatives, making it a promising candidate for further development .

Propriétés

Numéro CAS |

136451-58-6 |

|---|---|

Formule moléculaire |

C25H21NO4 |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid |

InChI |

InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28) |

Clé InChI |

AZZHJQQOAHWBPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4 |

Apparence |

Solid powder |

Key on ui other cas no. |

136451-58-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid BMY 45778 BMY-45778 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.